2,4-Difluorophenylhydrazine

描述

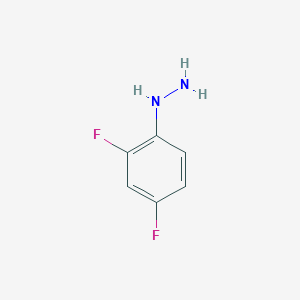

Structure

3D Structure

属性

IUPAC Name |

(2,4-difluorophenyl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6F2N2/c7-4-1-2-6(10-9)5(8)3-4/h1-3,10H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLZUIPTYDYCNQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)F)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6F2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30343311 | |

| Record name | 2,4-Difluorophenylhydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30343311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40594-30-7 | |

| Record name | 2,4-Difluorophenylhydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30343311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2,4-Difluoro-phenyl)-hydrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategic Approaches to 2,4 Difluorophenylhydrazine

Precursor Synthesis and Derivatization Routes

Synthesis of 2,4-Difluoroaniline (B146603) Precursors via Catalytic Hydrogenation

The synthesis of the crucial precursor, 2,4-difluoroaniline, is frequently accomplished through the catalytic hydrogenation of a substituted nitrobenzene. A common starting material for this process is 2,4-difluoro-5-chloronitrobenzene. googleapis.comgoogle.com This method involves the reduction of the nitro group to an amine and the displacement of the chlorine substituent. googleapis.comgoogle.com

The reaction is typically carried out using a palladium-carbon (Pd/C) catalyst. googleapis.comgoogle.com For instance, a solution of 2,4-difluoro-5-chloronitrobenzene and triethylamine (B128534) in a solvent like methanol (B129727) can be hydrogenated over a 10% Pd/C catalyst. google.comprepchem.com The reaction can be initiated at room temperature and then heated to around 60°C for several hours to ensure completion. google.comprepchem.com This specific hydrogenation is quite selective, leaving the two fluorine substituents unaffected. googleapis.comgoogle.com The use of triethylamine helps to neutralize the hydrochloric acid formed during the displacement of the chlorine atom. googleapis.com

An alternative approach involves a two-step process starting from 2,4,5-trichloronitrobenzene. googleapis.com The first step is a fluorination reaction with anhydrous potassium fluoride (B91410) in a solvent such as tetramethyl sulfone at elevated temperatures (170–180°C). googleapis.com This is followed by the catalytic hydrogenation of the resulting 2,4-difluoro-5-chloronitrobenzene, as described above. googleapis.com This method can achieve high yields, with some reports indicating a 94% yield of 2,4-difluoroaniline. google.comprepchem.com

Preparation of 2,4-Difluorophenylhydrazine Hydrochloride

This compound is often prepared and utilized as its hydrochloride salt, which presents as a white to light yellow crystalline powder. prepchem.comchemdad.com A standard method for its preparation begins with the precursor, 2,4-difluoroaniline. prepchem.com

The synthesis involves a diazotization reaction. In an acidic medium, such as hydrochloric or sulfuric acid, 2,4-difluoroaniline is treated with sodium nitrite (B80452) (NaNO₂) at a low temperature, typically between 0–5°C. This controlled temperature is crucial to prevent the premature decomposition of the resulting diazonium salt, while the excess acid helps to stabilize this intermediate. The diazonium salt is then subsequently reduced to form this compound hydrochloride. The final product can be purified by recrystallization.

The hydrochloride salt of this compound has a reported melting point in the range of 244-248°C. prepchem.com

Direct Amination Reactions

Utilization of Hydrazine (B178648) Hydrate (B1144303) in Direct Synthetic Pathways

A direct route to synthesizing phenylhydrazine (B124118) derivatives involves the use of hydrazine hydrate. While specific details for this compound are limited, analogous syntheses with similar compounds, such as 3,4-difluorophenylhydrazine, provide insight into this methodology. This approach typically involves the reaction of the corresponding difluoroaniline with hydrazine hydrate under controlled conditions.

For instance, a common approach for related compounds is to react the difluoroaniline with an excess of hydrazine hydrate. This mixture can be heated, facilitating a nucleophilic substitution reaction to form the desired hydrazine derivative. In some cases, this reaction is carried out under reflux conditions.

Another direct pathway involves the reaction of a fluorinated aromatic compound, such as 2,4-difluorochlorobenzene, with hydrazine hydrate. This nucleophilic substitution reaction is often conducted in a solvent like ethanol (B145695) under reflux at temperatures between 60–80°C for a period of 1.5 to 3 hours. The addition of a catalyst, such as sodium acetate (B1210297), can enhance the reactivity.

Advanced Synthetic Techniques and Reaction Condition Optimization

Impact of Solvent Systems on Reaction Yields and Selectivity

The choice of solvent plays a critical role in the synthesis of both the 2,4-difluoroaniline precursor and the final this compound product, significantly impacting reaction yields and selectivity.

In the catalytic hydrogenation of 2,4-difluoro-5-chloronitrobenzene to 2,4-difluoroaniline, methanol is a commonly used solvent. googleapis.com Its use, however, does present flammability risks, though established recovery systems are in place for industrial applications. The use of hydrocarbon solvents, including aromatic hydrocarbons, has also been documented. googleapis.com

For the fluorination of 2,4,5-trichloronitrobenzene, a precursor to 2,4-difluoroaniline, dipolar aprotic solvents like tetramethyl sulfone are employed. googleapis.com These types of solvents are known to enhance the reactivity of the fluoride ion, which is crucial for the substitution reaction. While effective, the high boiling point of tetramethyl sulfone (285°C) makes its recovery energy-intensive.

Interactive Data Tables

Table 1: Synthesis of 2,4-Difluoroaniline via Catalytic Hydrogenation

| Starting Material | Catalyst | Solvent | Temperature (°C) | Yield (%) |

| 2,4-Difluoro-5-chloronitrobenzene | 10% Pd/C | Methanol | 60 | 94 |

| 2,4-Difluoro-5-chloronitrobenzene | 5% Pd/C | Methanol | 60 | ~70 |

Strategies for Minimizing Side Reactions in Derivative Synthesis

The synthesis of derivatives from this compound is a cornerstone of medicinal and materials chemistry. However, the inherent reactivity of the hydrazine moiety can lead to a variety of side reactions, complicating purification and reducing yields. Strategic control over reaction conditions is paramount to ensure the selective formation of the desired products. Key derivative classes include hydrazones, pyrazoles, and indoles, each with its own set of potential side reactions and corresponding mitigation strategies.

Hydrazone Derivatives

The condensation reaction between this compound and an aldehyde or ketone to form a hydrazone is fundamental. While seemingly straightforward, the reaction is reversible and can be plagued by side reactions, including the formation of azines and other byproducts. numberanalytics.com Optimization of reaction parameters is crucial for maximizing yield and purity.

Key Factors and Optimization:

pH Control: The reaction is typically acid-catalyzed. numberanalytics.com The optimal pH range is generally between 4 and 6. numberanalytics.com At lower pH values, the hydrazine nitrogen becomes excessively protonated, reducing its nucleophilicity. Conversely, at higher pH, the carbonyl group is not sufficiently activated.

Catalysis: While often self-catalyzed by the acidic hydrochloride salt of the hydrazine, specific catalysts can be employed. Aniline and other aromatic amines have been shown to accelerate hydrazone formation. numberanalytics.com

Temperature and Concentration: Elevated temperatures can increase the reaction rate but may also promote side reactions. numberanalytics.com A temperature range of 20-50°C is often recommended. numberanalytics.com Higher reactant concentrations (0.1-1 M) can favor the desired product formation. numberanalytics.com

Solvent Choice: Polar protic solvents, such as ethanol or methanol, are generally preferred as they can solvate the transition state and facilitate proton transfer. numberanalytics.com

Reactant Structure: The reactivity of the carbonyl compound significantly influences the reaction rate. Aldehydes are generally more reactive than ketones due to reduced steric hindrance. numberanalytics.com The electronic nature of substituents on the hydrazine, such as the electron-withdrawing fluorine atoms in this compound, affects the nucleophilicity of the nitrogen atoms and the stability of the resulting hydrazone. uni-muenchen.deresearchgate.net

The following table summarizes optimal conditions for minimizing side reactions in hydrazone synthesis.

| Parameter | Optimal Condition/Strategy | Rationale |

| pH | 4 - 6 | Balances activation of the carbonyl group with the nucleophilicity of the hydrazine. numberanalytics.com |

| Temperature | 20 - 50°C | Increases reaction rate while minimizing the potential for side reactions and degradation. numberanalytics.com |

| Catalyst | Acid catalysis (e.g., from hydrazine salt), Aniline | Activates the carbonyl group for nucleophilic attack. numberanalytics.com |

| Solvent | Polar Protic (e.g., Ethanol, Methanol) | Facilitates proton transfer steps in the mechanism. numberanalytics.com |

| Concentration | 0.1 - 1 M | Higher concentrations can favor the bimolecular reaction. numberanalytics.com |

Pyrazole (B372694) Derivatives

Pyrazoles are commonly synthesized by the cyclocondensation of a hydrazine with a 1,3-dicarbonyl compound or its synthetic equivalent. A significant challenge in this synthesis is controlling regioselectivity, as the reaction can yield a mixture of two regioisomers, particularly with unsymmetrical dicarbonyls. mdpi.com

Strategies for Control:

Kinetic vs. Thermodynamic Control: In multi-step, one-pot syntheses, such as those starting from ynones, controlling the reaction pathway is key. For instance, using nonpolar solvents like hexane (B92381) can favor kinetic control, leading to the desired pyrazole while avoiding thermodynamically favorable side reactions like Glaser homocoupling of alkyne starting materials. nih.gov

Judicious Choice of Reagents: The choice of both the hydrazine and the carbonyl precursor can prevent side products. Using acetylhydrazine in place of hydrazine hydrate has been shown to eliminate the formation of typical by-products when synthesizing aminopyrazoles from 3-oxoalkanenitriles. researchgate.net

Catalyst and Solvent System: The synthesis of 1,5-diaryl-3-trifluoromethyl-Δ²-pyrazolines from this compound hydrochloride is effectively conducted in an alcohol solvent like ethanol, with an acid catalyst such as acetic acid or p-toluenesulfonic acid. google.com The use of glacial acetic acid is a common strategy to catalyze the cyclization of chalcones with phenylhydrazines to form pyrazolines. uii.ac.id

Reaction Temperature: Reaction temperatures for pyrazole synthesis can range from ambient to 110°C, depending on the specific substrates and catalysts, followed by purification via crystallization. google.com

The table below outlines strategic approaches for pyrazole synthesis.

| Strategy | Specific Approach | Rationale |

| Control of Reaction Pathway | Use of nonpolar solvents (e.g., hexane) | Favors kinetic control, preventing thermodynamically driven side reactions like Glaser homocoupling. nih.gov |

| Reagent Selection | Use of acetylhydrazine instead of hydrazine hydrate | Prevents the formation of common dimeric and other by-products. researchgate.net |

| Catalysis | Brønsted acids (e.g., Acetic Acid, p-TsOH) | Catalyzes the cyclocondensation step. google.comuii.ac.id |

| Purification | Recrystallization | Effectively removes impurities and isolates the desired pyrazole isomer. google.com |

Indole (B1671886) Derivatives (Fischer Indole Synthesis)

The Fischer indole synthesis is a classic and versatile method for preparing indoles by reacting a phenylhydrazine with an aldehyde or ketone under acidic conditions. wikipedia.org The reaction proceeds via a phenylhydrazone intermediate, which then undergoes a -sigmatropic rearrangement. wikipedia.org This process is notoriously prone to side reactions, which can include the formation of tarry, inseparable products and alternative cyclization or cleavage pathways. nih.gov

Strategies for Minimizing Side Reactions:

Catalyst Selection: The choice of acid catalyst is critical. Both Brønsted acids (HCl, H₂SO₄, PPA, p-TsOH) and Lewis acids (BF₃, ZnCl₂, AlCl₃) are used. wikipedia.org However, certain catalysts can promote side reactions; for example, using ZnCl₂ with methoxy-substituted phenylhydrazones has been observed to cause undesired substitution of chlorine onto the ring. nih.gov

Controlling N-N Bond Cleavage: A major competing reaction is the heterolytic cleavage of the N-N bond in the ene-hydrazine intermediate. This is particularly problematic with electron-donating groups on the phenylhydrazine ring, which can stabilize the cleavage products over the desired rearrangement pathway, leading to reaction failure. nih.gov The electron-withdrawing nature of the fluorine atoms in this compound generally helps to disfavor this side reaction.

Microwave-Assisted Synthesis: Microwave irradiation has been shown to significantly accelerate the Fischer indole synthesis compared to conventional heating. rsc.org This can lead to cleaner reactions and higher yields by minimizing the time the reaction mixture is exposed to high temperatures, which can promote decomposition and tar formation.

Solvent and Temperature Optimization: Ethereal solvents like THF are often effective. rsc.org Optimization of reaction time and temperature is crucial; for instance, a reaction in THF might be complete in 10 minutes at 150°C under microwave conditions, whereas lower temperatures are ineffective. rsc.org

The following table summarizes key strategies for a successful Fischer indole synthesis.

| Strategy | Specific Approach | Rationale |

| Catalyst Choice | Use of appropriate Brønsted or Lewis acids (e.g., p-TsOH, PPA) | To promote the key -sigmatropic rearrangement without inducing undesired side reactions like substitutions or decomposition. wikipedia.orgnih.gov |

| Reaction Conditions | Microwave-assisted synthesis | Accelerates the reaction, reducing reaction times and minimizing the formation of thermal degradation byproducts. rsc.org |

| Solvent Selection | Ethereal solvents (e.g., THF) | Provides a suitable medium for the reaction, especially under microwave conditions where solvents like DMF are unstable. rsc.org |

| Substrate Design | Use of phenylhydrazines with electron-withdrawing groups | Disfavors the competing heterolytic N-N bond cleavage pathway. nih.gov |

Chemical Reactivity and Mechanistic Investigations of 2,4 Difluorophenylhydrazine and Its Derivatives

Fundamental Reaction Pathways of the Hydrazine (B178648) Moiety

The hydrazine functional group in 2,4-difluorophenylhydrazine is the primary site for several key chemical transformations, including oxidation, reduction, and nucleophilic substitution.

The oxidation of arylhydrazines is a fundamental process that can lead to a variety of products, with azobenzenes and nitroso compounds being significant outcomes. The oxidation of this compound can be controlled to yield the corresponding azo compound. Common oxidizing agents employed for this type of transformation include potassium permanganate (B83412) and hydrogen peroxide. The reaction proceeds through the formation of an aryldiazene intermediate, which can then dimerize to form the symmetrical azobenzene. rsc.org

Careful control of reaction conditions is crucial to prevent over-oxidation, which can lead to the formation of nitrosoarenes or other byproducts. mdpi.comnih.gov For instance, the oxidation of anilines, a related class of compounds, can be directed to produce nitroso compounds using reagents like Oxone or hydrogen peroxide with a suitable catalyst. mdpi.comnih.gov The synthesis of unsymmetrically substituted azobenzenes can also be achieved through the reaction of anilines with nitrosoarenes. nih.gov

Table 1: Oxidizing Agents for Phenylhydrazine (B124118) Derivatives

| Oxidizing Agent | Product(s) | Notes |

|---|---|---|

| Potassium Permanganate | Azobenzene | A common and effective oxidizing agent. |

| Hydrogen Peroxide | Azobenzene, Nitroso Compound | Can be used with a catalyst; product depends on conditions. mdpi.com |

| Oxone | Nitroso Compound | Efficient for the preparation of nitrosoarenes from anilines. nih.gov |

The hydrazine moiety of this compound can be reduced to the corresponding amine, 2,4-difluoroaniline (B146603). This transformation involves the cleavage of the N-N bond. semanticscholar.org A variety of reducing agents can accomplish this, with common laboratory reagents including lithium aluminum hydride and sodium borohydride.

More recent methodologies have employed low-valent titanium reagents, prepared in situ from titanium tetrachloride (TiCl₄) and magnesium powder, for the efficient reduction of hydrazines to amines. semanticscholar.org This method offers the advantage of proceeding under mild conditions and tolerating a wide range of functional groups. semanticscholar.org Catalytic hydrogenation is another established method for the reduction of the N-N bond in hydrazine derivatives. semanticscholar.org

Table 2: Reducing Agents for Hydrazine Derivatives

| Reducing Agent | Product | Key Features |

|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | Amine | A powerful and common reducing agent. |

| Sodium Borohydride (NaBH₄) | Amine | A milder reducing agent compared to LiAlH₄. |

| Low-valent Titanium (from TiCl₄/Mg) | Amine | Proceeds under mild conditions with good functional group tolerance. semanticscholar.org |

The hydrazine group of this compound is a potent nucleophile, readily participating in substitution reactions. The terminal nitrogen atom (-NH₂) possesses a lone pair of electrons that can attack electrophilic centers. unipune.ac.in The electron-withdrawing nature of the difluorinated ring enhances the electrophilicity of the hydrazine's NH₂ group, which can accelerate nucleophilic attack on substrates like carbonyl carbons.

The hydrazine moiety itself can act as a nucleophile in substitution reactions on aromatic rings, particularly those activated by electron-withdrawing groups. For instance, the synthesis of this compound can be achieved through the nucleophilic substitution of a leaving group (like a halogen) on a difluorobenzene ring by hydrazine hydrate (B1144303). In reactions involving 2,4-dichloroquinazoline, hydrazine hydrate acts as a nucleophile, preferentially attacking the C4 position under mild conditions. stackexchange.com Mechanistic studies on the hydrazinolysis of 2,4-dinitrophenyl acetate (B1210297) indicate that the reaction proceeds via a concerted mechanism involving acyl-oxygen scission. eijas.comccsenet.orgresearchgate.net

Condensation and Cyclization Reactions in Heterocyclic Compound Synthesis

This compound is a valuable building block in synthetic organic chemistry, particularly for the construction of heterocyclic scaffolds. Its ability to undergo condensation and subsequent cyclization reactions is key to its utility.

One of the most fundamental reactions of this compound is its condensation with aldehydes and ketones to form hydrazone derivatives. unipune.ac.in This reaction involves the nucleophilic attack of the terminal nitrogen of the hydrazine on the carbonyl carbon, followed by the elimination of a water molecule. unipune.ac.in The presence of the difluorophenyl group can influence the reactivity and properties of the resulting hydrazones. cymitquimica.com These reactions are often carried out in solvents like ethanol (B145695), and the resulting hydrazones are typically stable, crystalline solids. unipune.ac.in The formation of hydrazones is a versatile method for creating a C=N bond, and these derivatives serve as important intermediates in the synthesis of other compounds. unipune.ac.inorganic-chemistry.org

Fluorinated hydrazones, in particular, have been a subject of research due to their potential biological activities. mdpi.com

Table 3: Synthesis of Hydrazone Derivatives

| Reactants | Product | Conditions |

|---|---|---|

| This compound + Aldehyde/Ketone | 2,4-Difluorophenylhydrazone | Typically in ethanol; may involve acid or base catalysis. unipune.ac.in |

Pyrazolone (B3327878) derivatives are a significant class of heterocyclic compounds, and their synthesis often involves the reaction of phenylhydrazine derivatives with β-ketoesters, such as ethyl acetoacetate. semanticscholar.orgorientjchem.orgresearchgate.net The reaction of this compound with a suitable dicarbonyl compound leads to the formation of a 1-(2,4-difluorophenyl)-pyrazol-5-one derivative.

The synthesis generally proceeds through an initial condensation to form a hydrazone, which then undergoes an intramolecular cyclization and dehydration to yield the pyrazolone ring. orientjchem.orgresearchgate.net For example, reacting 3,4-difluorophenylhydrazine with ethyl 4,4,4-trifluoro-3-oxobutanoate at elevated temperatures yields the corresponding pyrazolone. semanticscholar.org These pyrazolone cores can be further functionalized, for instance, through Knoevenagel condensation with various aldehydes to produce a diverse range of derivatives. semanticscholar.org

Table 4: Synthesis of Pyrazolone Derivatives from Phenylhydrazines

| Hydrazine Derivative | Dicarbonyl Compound | Product | Reaction Conditions |

|---|---|---|---|

| Phenylhydrazine | Ethyl acetoacetate | 3-Methyl-1-phenylpyrazol-5-one | Reflux temperature. orientjchem.org |

| 3,4-Difluorophenylhydrazine | Ethyl 4,4,4-trifluoro-3-oxobutanoate | 3-(Trifluoromethyl)-1-(3,4-difluorophenyl)-1H-pyrazol-5(4H)-one | 130-135°C. semanticscholar.org |

Formation of Thiazoles and Benzothiazines

The reaction of this compound with various carbonyl compounds and sulfur-containing reagents serves as a foundational method for the synthesis of fluorinated thiazole (B1198619) and benzothiazine heterocycles. These compounds are of significant interest due to their potential applications in medicinal chemistry.

The synthesis of thiazole derivatives often involves the condensation of this compound with α-halocarbonyl compounds or their equivalents. For instance, the Hantzsch thiazole synthesis can be adapted to utilize a derivative of this compound, such as a corresponding thiourea (B124793) or thioamide, which then reacts with an α-haloketone. While direct reactions with this compound are less common for thiazole ring formation, its derivatives are crucial intermediates.

Benzothiazines, which feature a benzene (B151609) ring fused to a thiazine (B8601807) ring, can be synthesized using this compound as a precursor, although this is less direct than its use in pyrazole (B372694) synthesis. The synthesis of 1,4-benzothiazines, for example, typically involves the reaction of a 2-aminothiophenol (B119425) derivative with a suitable electrophile. rsc.orgrjpbr.com While this compound itself doesn't directly participate in this cyclization, it can be chemically transformed into a precursor that does. The presence of the difluoro-substituted phenyl ring is known to influence the biological properties of the resulting benzothiazine derivatives. rsc.org

Table 1: Examples of Thiazole and Benzothiazine Synthesis Strategies

| Starting Materials | Product Type | Key Reaction | Ref. |

|---|---|---|---|

| 2,4-Difluorophenyl-thiourea + α-Haloketone | 2-Amino-thiazole derivative | Hantzsch thiazole synthesis | mdpi.com |

Synthesis of Pyrazole and Benzoxazole (B165842) Analogues

The reaction of this compound with 1,3-dicarbonyl compounds or their synthetic equivalents is a primary and widely utilized method for the construction of pyrazole rings. mdpi.comnih.gov This condensation reaction typically proceeds with high efficiency, driven by the formation of a stable aromatic pyrazole ring. The fluorine atoms on the phenyl ring can influence the regioselectivity of the reaction with unsymmetrical dicarbonyl compounds.

For instance, the reaction of this compound with acetylacetone (B45752) in the presence of a suitable catalyst can yield 1-(2,4-difluorophenyl)-3,5-dimethyl-1H-pyrazole. mdpi.com The reaction conditions can be varied, including the use of different solvents and catalysts, to optimize the yield and purity of the resulting pyrazole derivative.

Benzoxazole synthesis generally involves the condensation of a 2-aminophenol (B121084) with a carboxylic acid, aldehyde, or other carbonyl-containing compound. nih.govorganic-chemistry.orgnih.gov While this compound is not a direct precursor for the benzoxazole ring system, it can be used to synthesize intermediates that are then converted to benzoxazoles. For example, a pyrazole derivative synthesized from this compound could be functionalized with a hydroxyl group ortho to an amino or potential amino group on a different ring, which could then undergo cyclization to form a pyrazolyl-substituted benzoxazole. researchgate.net

Table 2: Synthesis of Pyrazole and Benzoxazole Analogues

| Reactant 1 | Reactant 2 | Product Type | Ref. |

|---|---|---|---|

| This compound | 1,3-Diketone | 1,3,5-Substituted pyrazole | mdpi.com |

| This compound | (Ethoxymethylene)malononitrile | 5-Amino-1-(2,4-difluorophenyl)-1H-pyrazole derivative |

Formation of Hydrazonamide Derivatives

Hydrazonamides can be synthesized from this compound through its reaction with various electrophilic reagents. A common method involves the coupling of this compound with benzimidoyl chlorides. This reaction typically proceeds in an inert solvent at low temperatures with a base to neutralize the hydrogen chloride byproduct. The resulting hydrazonamide derivatives are stable compounds that can serve as intermediates in the synthesis of other heterocyclic systems. The electron-withdrawing nature of the difluorophenyl group influences the reactivity of the hydrazine moiety.

Another approach to hydrazonamide derivatives involves the reaction of this compound with orthoesters. This reaction can lead to the formation of N-aryl-formohydrazonates, which are a type of hydrazonamide derivative.

Elucidation of Reaction Mechanisms

Nucleophilic Addition-Elimination Mechanisms in Condensation Reactions

The condensation reactions of this compound with aldehydes and ketones to form hydrazones proceed through a nucleophilic addition-elimination mechanism. libretexts.orgchemicalbook.comdocbrown.info This is a two-stage process. libretexts.org

In the first stage, the nucleophilic nitrogen atom of the hydrazine attacks the electrophilic carbonyl carbon of the aldehyde or ketone. savemyexams.com This leads to the formation of a tetrahedral intermediate. chemguide.co.uk The presence of the electron-withdrawing fluorine atoms on the phenyl ring of this compound can decrease the nucleophilicity of the hydrazine, potentially affecting the rate of this initial addition step.

Wolff-Kishner Reduction Pathways and Hydrazone Intermediates

The Wolff-Kishner reduction is a classic organic reaction used to deoxygenate aldehydes and ketones to their corresponding alkanes. wikipedia.orgbyjus.com The reaction proceeds via a hydrazone intermediate, which is formed in situ by the reaction of the carbonyl compound with hydrazine. libretexts.orgstackexchange.com When this compound is used, the corresponding 2,4-difluorophenylhydrazone is the key intermediate.

The mechanism of the Wolff-Kishner reduction itself occurs under strongly basic conditions and at high temperatures. masterorganicchemistry.comjkchemical.com The hydrazone is deprotonated by a strong base (like potassium hydroxide (B78521) in a high-boiling solvent such as ethylene (B1197577) glycol) at the terminal nitrogen. byjus.comlumenlearning.comlibretexts.org This is considered the rate-determining step. masterorganicchemistry.com A subsequent proton transfer from the solvent to the carbon atom, followed by another deprotonation at the nitrogen, leads to the formation of a diimide anion. This intermediate then collapses, releasing molecular nitrogen (N₂), a thermodynamically very stable molecule, which drives the reaction forward. youtube.com The resulting carbanion is then protonated by the solvent to yield the final alkane product. byjus.comlibretexts.org

Applications in Medicinal Chemistry and Drug Discovery Research

Role as a Key Intermediate in Pharmaceutical and Agrochemical Synthesis

2,4-Difluorophenylhydrazine is a critical building block in the synthesis of a wide array of pharmaceuticals and agrochemicals. cymitquimica.com Its utility stems from the presence of two fluorine atoms on the phenyl ring and a reactive hydrazine (B178648) group, which together influence the molecule's reactivity and the biological properties of its derivatives. cymitquimica.com In the pharmaceutical industry, this compound is frequently used in the creation of heterocyclic scaffolds like pyrazoles and triazoles, which form the core of many therapeutic agents. It is a key intermediate for producing various bioactive molecules, including those with anticancer and antibacterial properties. For instance, it is employed in the synthesis of fluorinated hydrazones, which have shown potential as novel drug candidates.

The compound's role extends to agricultural chemistry, where it is used to formulate effective pesticides, herbicides, and insecticides. researchgate.net The incorporation of the 2,4-difluorophenyl moiety can enhance the efficacy and selectivity of these agrochemical formulations, allowing them to target specific pests while potentially minimizing environmental impact. A notable application is in the synthesis of phenylpyrazole insecticides, demonstrating its importance in developing new crop protection agents. researchgate.net

| Category | Application Area | Example of Synthesized Compound Class | Reference |

| Pharmaceuticals | Anticancer Agents | Fluorinated Hydrazones, Pyrazoles | |

| Antibacterial Agents | Fluorinated Hydrazones, Benzo[d]oxazoles | researchgate.net | |

| Agrochemicals | Insecticides | Phenylpyrazole Derivatives | researchgate.net |

| Pesticides/Herbicides | Various Formulations |

Development of Bioactive Compounds and Modulators

The structural features of this compound make it a valuable precursor for developing a variety of bioactive compounds. Its derivatives have been investigated for numerous pharmacological activities, particularly as antimicrobial agents. Research has shown that hydrazones derived from this intermediate exhibit significant antibacterial and antifungal activity. For example, certain fluorinated hydrazone derivatives have demonstrated minimum inhibitory concentrations (MICs) against bacterial strains that are comparable to standard antibiotics.

This compound is instrumental in synthesizing molecules designed to interact with specific biological targets, such as enzymes and receptors. The hydrazine functional group allows for the creation of derivatives like hydrazones, which can act as inhibitors for various enzymes. nih.gov Uncontrolled proteolysis is a factor in many diseases, and research has focused on designing inhibitors for proteinase enzymes. ku.edu

Derivatives of this compound have shown potential in this area. For example, studies on hydrazones have revealed inhibitory activity against enzymes like phosphodiesterase (PDE). nih.gov In one study, bis-Schiff bases derived from a related hydrazone structure showed potent inhibition of PDE-1 and PDE-3. nih.gov Furthermore, the synthesis of selective antagonists for receptors, such as the A3 adenosine (B11128) receptor, has been achieved using related pyridine (B92270) derivatives, highlighting the broad applicability of such synthons in creating targeted therapeutics. nih.gov The ability to generate compounds that modulate the activity of specific enzymes or receptors is a cornerstone of modern drug discovery.

| Target Class | Specific Target | Derivative Class | Observed Activity (IC₅₀) | Reference |

| Enzyme | Phosphodiesterase-3 (PDE-3) | Bis-Schiff Base Hydrazone | 0.012 ± 0.32 µM | nih.gov |

| Enzyme | Monoamine Oxidase A (MAO-A) | Phenylhydrazone Derivative | 0.028 µM | nih.gov |

| Receptor | Human A₃ Adenosine Receptor | Pyridine Derivative | 248 nM (Ki) | nih.gov |

| Enzyme | Aromatase | Imidazole (B134444) Derivative | 0.2 nM | nih.gov |

Structure-Activity Relationship (SAR) Studies for Therapeutic Efficacy

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how a molecule's chemical structure relates to its biological activity. For derivatives of this compound, SAR studies have provided crucial insights for optimizing therapeutic efficacy. Research has demonstrated that the presence and position of substituents on the phenyl ring dramatically influence the compound's potency. nih.govacs.org

For instance, in a series of dual aromatase-sulfatase inhibitors, relocating a halogen atom from the ortho- to the meta-position relative to the sulfamate (B1201201) group did not significantly affect steroid sulfatase (STS) inhibition but had other effects. nih.gov Specifically, the IC₅₀ values for fluorinated derivatives were 40 nM for the ortho-substituted compound and 21 nM for the meta-substituted one, indicating that subtle structural changes can fine-tune activity. nih.gov Similarly, studies on fluorinated aldimines have shown that the type of substituent—whether electron-donating or electron-withdrawing—is a key determinant of antibacterial activity. mdpi.com In the development of CFTR potentiators, the introduction of a second substituent on the phenyl ring of a tetrahydro-γ-carboline core generally proved beneficial, leading to compounds with potency in the nanomolar range. acs.org These SAR studies are essential for guiding the rational design of more effective drug candidates.

Impact of Fluorine Substitution on Biological Activity and Molecular Target Binding Affinity

The incorporation of fluorine into organic molecules is a widely used strategy in medicinal chemistry to enhance pharmacological properties. chimia.ch The two fluorine atoms in this compound significantly influence the electronic properties, lipophilicity, steric profile, and metabolic stability of its derivatives. chimia.ch These alterations can lead to dramatically improved potency and bioavailability compared to non-fluorinated analogues. chimia.ch

Fluorine's high electronegativity creates a strong electron-withdrawing effect, which can alter the reactivity of the molecule and enhance its binding affinity to biological targets. Molecular docking studies have suggested that fluorine substituents can increase the binding affinity to target proteins involved in disease processes like tumor growth. The presence of fluorine can also improve a molecule's ability to permeate cell membranes, which is crucial for reaching its intracellular target. Research comparing fluorinated compounds to their non-fluorinated counterparts often reveals that the non-fluorinated versions exhibit reduced bioactivity, underscoring the strategic importance of fluorine in drug design. chimia.ch

| Property Influenced by Fluorine | Consequence in Drug Design | Reference |

| Electronic Parameters | Alters reactivity and molecular interactions. | chimia.ch |

| Lipophilicity | Can enhance membrane permeability. | chimia.ch |

| Metabolic Stability | Increases resistance to metabolic degradation, improving bioavailability. | chimia.ch |

| Binding Affinity | Can increase binding to target enzymes or receptors. |

Computational Approaches in Drug Candidate Optimization

Computational chemistry has become an indispensable tool in modern drug discovery, enabling the rapid screening of vast chemical libraries and the optimization of lead compounds. eddc.sg Techniques like molecular docking and virtual screening are used to predict how potential drug molecules will interact with a specific biological target, such as a protein or enzyme. eddc.sgutdallas.edu

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. utdallas.edunih.gov This is frequently used to predict the binding mode and affinity of a small molecule ligand to its protein target. nih.gov For derivatives of this compound, docking studies have been employed to elucidate binding interactions at the active sites of target enzymes, providing insights into their inhibitory mechanisms. imist.ma For example, docking results for newly synthesized imidazole derivatives identified compounds with the lowest binding energies in the active sites of bacterial targets like Staphylococcus aureus and Escherichia coli, corroborating their potential as antibacterial agents. imist.ma

Virtual screening involves computationally docking large libraries of chemical compounds against a target protein to identify potential "hits". eddc.sgmdpi.com This approach significantly reduces the time and cost associated with high-throughput laboratory screening. mdpi.com Homology models are often used when experimental structures of the target protein are unavailable. eddc.sgplos.org These computational methods allow researchers to prioritize which derivatives of a lead compound, such as those from this compound, should be synthesized and tested, streamlining the path to discovering new and effective drugs. eddc.sg

Investigation of Biological Activities of 2,4 Difluorophenylhydrazine Derivatives

Antimicrobial Efficacy Studies

The structural framework of 2,4-Difluorophenylhydrazine has been utilized to develop new antimicrobial agents. The incorporation of fluorine atoms often enhances the biological efficacy of compounds, a strategy that has been explored in the synthesis of novel hydrazone derivatives with the aim of combating pathogenic microorganisms.

Derivatives of this compound have been investigated for their efficacy against a spectrum of both Gram-positive and Gram-negative bacteria. Studies on hydrazone derivatives have demonstrated significant antibacterial properties. For instance, certain Schiff base derivatives incorporating a 2,4-difluorophenyl moiety have been identified as highly potent antibacterial agents. nih.gov

Research has shown that these compounds exhibit inhibitory effects against clinically relevant bacteria such as Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Enterobacter cloacae, and Enterococcus faecalis. nih.govturkjps.orgmdpi.com In one study, a Schiff base with a 2,4-difluorophenyl group was the most potent among a series of screened compounds, showing strong activity against all tested bacteria, with Minimum Inhibitory Concentration (MIC) values that were comparable or lower than standard drugs like penicillin and kanamycin (B1662678) against specific strains. nih.gov The antibacterial activity of such derivatives is often evaluated using methods like the microbroth dilution technique to determine their MIC values. turkjps.org The presence of the difluorophenyl group is considered a key substituent for enhancing antibacterial potency against various bacterial strains. nih.gov

Antibacterial Activity of a 2,4-Difluorophenyl-Containing Schiff Base Derivative

| Bacterial Strain | Activity Level | Reference |

|---|---|---|

| Enterobacter cloacae | Potent (Low MIC) | nih.gov |

| Escherichia coli | Potent (Low MIC) | nih.gov |

| Enterococcus faecalis | Potent (Low MIC) | nih.gov |

| Bacillus subtilis | Potent (Low MIC) | nih.gov |

The search for novel fungicides is driven by the increasing resistance of phytopathogenic fungi to existing treatments. mdpi.com Derivatives of this compound have shown promise in this area. Specifically, hydrazide derivatives containing fluorine substituents have been tested against pathogenic fungi like Fusarium solani, Fusarium oxysporum, Aspergillus fumigatus, and Candida species. mdpi.comnih.gov

Studies indicate that the presence of a fluorophenyl group can enhance antifungal potential. mdpi.com For example, a derivative containing a 2-fluorophenyl substituent demonstrated notable biological activity against tested fungal strains. mdpi.com The mechanism is thought to involve the fluorine-containing substituents penetrating the fungal cell structure more effectively. mdpi.com Research has evaluated the fungicidal activity of these compounds at various concentrations against Fusarium solani and Fusarium oxysporum, showing effective inhibition of mycelial growth. mdpi.commdpi.com Some pyrazoline derivatives have also been tested against Candida albicans, showing moderate activity. turkjps.org

Antifungal Spectrum of Fluorophenyl Hydrazide Derivatives

| Fungal Species | Observed Activity | Reference |

|---|---|---|

| Fusarium solani | Effective Inhibition | mdpi.com |

| Fusarium oxysporum | Effective Inhibition | mdpi.com |

| Aspergillus fumigatus | Antifungal Potential | mdpi.com |

| Candida albicans | Moderate Activity | turkjps.org |

The Minimum Inhibitory Concentration (MIC) is a fundamental measure in microbiology, defining the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism. wikipedia.org This quantitative measure is crucial for evaluating the potency of new compounds, including this compound derivatives. wikipedia.org A lower MIC value signifies a more potent antimicrobial agent. wikipedia.org

MIC values for these derivatives are typically determined using broth microdilution or agar (B569324) diffusion methods. turkjps.orgwikipedia.org For example, studies have reported MIC values for certain hydrazone derivatives against various bacterial strains, with some showing concentrations comparable to standard antibiotics. nih.gov In antifungal assays, MICs of fluorinated hydrazide derivatives against Fusarium species have been analyzed to correlate molecular structure with biological activity. mdpi.com The analysis often reveals that modifications, such as the pattern of fluorine substitution, can optimize the compound's potency. For instance, the presence of a 2-fluorophenyl group was linked to enhanced lipophilicity and, consequently, better antifungal activity against pathogenic fungal strains. mdpi.com

Anticancer Activity Research

The development of novel anticancer agents is a critical area of pharmaceutical research. Derivatives of this compound have been synthesized and evaluated for their potential as anticancer drugs, showing activity against various human cancer cell lines. vu.nlnih.gov

The antiproliferative activity of this compound derivatives has been tested against a panel of human cancer cell lines, including cervical cancer (HeLa), liver cancer (HepG2), lung cancer (A549), colon cancer (HCT-116), and breast cancer (MCF-7). researchgate.netnih.govjksus.orgrsc.org Research on related heterocyclic structures, such as 1,2,4-triazine (B1199460) and furo[3,2-b]indole derivatives, has demonstrated significant inhibitory effects. nih.govnih.gov

Some pyrazolo[4,3-e] nih.govwikipedia.orgtriazine derivatives have shown antiproliferative activity against the A549 cell line in the micromolar range. nih.gov Similarly, certain hydrazone complexes have been reported to reduce the growth of HCT116, MCF-7, and HeLa tumor cell lines. nih.gov The inhibitory concentration 50 (IC50) value, which indicates the concentration of a drug that is required for 50% inhibition in vitro, is a key metric in these studies. For example, a phosphomolybdate-based hybrid solid showed considerable inhibitory effect with IC50 values of 32.11 µmol L⁻¹ against MCF-7, 25.17 µmol L⁻¹ against A549, and 33.79 µmol L⁻¹ against HepG2 cells. rsc.org Studies have also noted the antiproliferative activity of certain metabolites against Ehrlich-Lettre ascites carcinoma cells. nih.gov

IC50 Values of a Phosphomolybdate-Based Compound Against Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µmol L-1) | Reference |

|---|---|---|---|

| MCF-7 | Breast Cancer | 32.11 | rsc.org |

| A549 | Lung Cancer | 25.17 | rsc.org |

| HepG2 | Liver Cancer | 33.79 | rsc.org |

Understanding the mechanism of action is crucial for the development of targeted cancer therapies. For derivatives related to this compound, research has pointed towards several mechanisms, primarily the induction of apoptosis (programmed cell death) and cell cycle arrest. nih.govrsc.orgmdpi.com

Flow cytometry analysis is a common technique used to investigate these mechanisms. Studies on novel 1,2,4-triazine derivatives have shown that their cytotoxic activity against colon cancer cells is primarily due to the induction of apoptosis. nih.govmdpi.com For instance, treatment with a novel pyrazolo[4,3-e]tetrazolo[1,5-b] nih.govwikipedia.orgtriazine sulphonamide led to a significant increase in apoptotic cells. nih.gov Furthermore, some compounds have been shown to mediate their anti-proliferative activity by arresting the cell cycle at specific phases. One study found that a phosphomolybdate-based compound arrested A549 and HepG2 cells in the S phase and MCF-7 cells in the G2/M phase of the cell cycle, ultimately leading to cell death through apoptosis and necrosis pathways. rsc.org These findings suggest that such compounds can interfere with key cellular processes that are essential for cancer cell proliferation and survival. nih.govmdpi.com

Advanced Spectroscopic Characterization and Computational Studies

Spectroscopic Techniques and Data Analysis

Spectroscopy is a cornerstone in the characterization of molecular compounds. By interacting with electromagnetic radiation, molecules like 2,4-Difluorophenylhydrazine reveal a wealth of information about their atomic arrangement, bonding, and electronic structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise structure of organic molecules. slideshare.netnd.edu For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of the molecular framework. nih.govhyphadiscovery.com

¹H NMR: The proton NMR spectrum would show distinct signals for the aromatic protons and the hydrazine (B178648) (-NH and -NH₂) protons. The aromatic protons would appear as complex multiplets due to both proton-proton (H-H) and proton-fluorine (H-F) couplings. The hydrazine protons are typically observed as broad signals and can undergo deuterium (B1214612) exchange upon shaking with D₂O, leading to their disappearance from the spectrum.

¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon environments. In this compound, six distinct signals are expected for the aromatic carbons. The chemical shifts of the carbons directly bonded to fluorine atoms (C2 and C4) would be significantly affected, appearing as doublets due to one-bond carbon-fluorine (¹J_CF) coupling. Other aromatic carbons will also exhibit smaller couplings to the fluorine atoms (²J_CF, ³J_CF).

¹⁹F NMR: As a nucleus with 100% natural abundance and a spin of ½, ¹⁹F NMR is a highly sensitive and informative technique for fluorinated compounds. magritek.comjeolusa.com The spectrum of this compound would show two distinct signals, one for each fluorine atom at the C2 and C4 positions. These signals would appear as complex multiplets due to coupling with aromatic protons and with each other. The large chemical shift range of ¹⁹F NMR makes it particularly useful for distinguishing between structurally similar fluorinated isomers. nanalysis.com

Table 1: Predicted NMR Spectroscopic Data for this compound Note: Exact chemical shifts and coupling constants are dependent on the solvent and experimental conditions.

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

|---|---|---|---|

| Aromatic ¹H | 6.8 - 7.5 | Multiplets (m) | J_HH, J_HF |

| -NH- ¹H | ~4.0 - 5.0 | Broad singlet (br s) | - |

| -NH₂ ¹H | ~5.5 - 6.5 | Broad singlet (br s) | - |

| Aromatic ¹³C | 100 - 160 | Doublets (d) or Multiplets (m) | J_CF |

| C-F ¹³C | 150 - 165 | Doublet (d) | ¹J_CF ≈ 240-280 |

Vibrational spectroscopy, encompassing both FT-IR and Raman techniques, probes the vibrational modes of a molecule. uni-siegen.de These methods are based on the interaction of light with molecular vibrations, where FT-IR measures the absorption of infrared radiation due to changes in the dipole moment, and Raman spectroscopy measures the inelastic scattering of monochromatic light due to changes in polarizability. libretexts.org For a comprehensive analysis, both techniques are often used as they provide complementary information; vibrations that are strong in IR may be weak in Raman, and vice-versa. nih.gov

For this compound, characteristic vibrational bands can be assigned to specific functional groups:

N-H Stretching: The hydrazine moiety gives rise to characteristic N-H stretching vibrations, typically appearing in the 3200-3400 cm⁻¹ region in the IR spectrum. researchgate.net

Aromatic C-H Stretching: These vibrations are expected above 3000 cm⁻¹.

C=C Aromatic Ring Stretching: Strong to medium bands in the 1450-1600 cm⁻¹ region are indicative of the phenyl ring.

N-H Bending: The bending vibration of the -NH₂ group usually appears around 1600-1650 cm⁻¹. researchgate.net

C-F Stretching: The carbon-fluorine bonds produce very strong, characteristic absorption bands in the IR spectrum, typically in the 1100-1300 cm⁻¹ range.

N-N Stretching: The stretching of the nitrogen-nitrogen single bond is often weak in the IR spectrum but can sometimes be observed in the Raman spectrum.

Table 2: Key Predicted Vibrational Frequencies for this compound

| Predicted Wavenumber (cm⁻¹) | Assignment | Spectroscopic Method | Expected Intensity |

|---|---|---|---|

| 3200 - 3400 | N-H stretching (hydrazine) | IR | Medium-Strong |

| 3000 - 3100 | Aromatic C-H stretching | IR, Raman | Medium |

| 1600 - 1650 | N-H bending | IR | Medium |

| 1450 - 1600 | C=C aromatic ring stretching | IR, Raman | Strong-Medium |

| 1100 - 1300 | C-F stretching | IR | Very Strong |

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the excitation of electrons from lower to higher energy orbitals. microbenotes.com This technique, also known as electronic spectroscopy, provides information about the electronic structure of conjugated systems. msu.edu The spectrum of this compound is characterized by absorption bands arising from π → π* transitions within the aromatic ring. The positions and intensities of these bands are influenced by the substituents on the ring. The electron-donating hydrazine group (-NHNH₂) and the electron-withdrawing fluorine atoms modify the energy levels of the molecular orbitals, causing shifts in the absorption maxima (λ_max) compared to unsubstituted benzene (B151609). Analyzing these shifts helps in assessing the optical properties of the compound. techscientific.com

Table 3: Predicted UV-Vis Absorption Data for this compound in a Nonpolar Solvent

| Transition Type | Predicted λ_max (nm) |

|---|---|

| π → π* (Benzenoid) | ~200-220 |

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique that detects species with unpaired electrons, such as free radicals. bhu.ac.inmlsu.ac.in this compound, in its stable ground state, is a diamagnetic molecule with all electrons paired and is therefore ESR-silent.

However, hydrazine derivatives can be activated to form radical intermediates. nih.gov Oxidation of the hydrazine moiety of this compound could generate the corresponding 2,4-difluorophenylhydrazinyl radical. ESR spectroscopy would be the definitive method for the detection and characterization of such a transient species. The resulting ESR spectrum would provide valuable information through its g-value and hyperfine splitting pattern. tamu.edu The interaction of the unpaired electron with the magnetic nuclei (¹⁴N, ¹H, and ¹⁹F) would split the ESR signal into a complex pattern, allowing for the mapping of the spin density distribution across the radical. For highly unstable radicals, spin-trapping techniques can be employed, where the transient radical reacts with a spin trap to form a more stable radical adduct that can be readily studied by ESR. tcichemicals.com

Fluorescence spectroscopy investigates the emission of light from a molecule after it has absorbed light. libretexts.org It provides insights into the photophysical properties of a compound, including its fluorescence quantum yield and lifetime. nih.gov Molecules with aromatic rings, like this compound, can exhibit fluorescence. Upon excitation to a higher electronic state (typically S₁), the molecule can relax to the ground state (S₀) by emitting a photon. d-nb.info

Theoretical and Computational Chemistry Methodologies

Theoretical and computational chemistry provides a powerful complement to experimental spectroscopic data. elsevier.comru.nl Methods such as Density Functional Theory (DFT) and ab initio calculations are used to model the properties of molecules like this compound with a high degree of accuracy.

Common computational approaches include:

Geometry Optimization: Calculating the most stable three-dimensional arrangement of atoms in the molecule.

Vibrational Frequency Calculation: Predicting the IR and Raman spectra of the molecule. nih.govnepjol.info The calculated frequencies can be compared with experimental data to confirm band assignments and support structural elucidation.

NMR Chemical Shift Calculation: Predicting ¹H and ¹³C NMR chemical shifts, which aids in the interpretation of complex experimental spectra.

Electronic Property Calculation: Determining electronic properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO gap is related to the electronic transitions observed in UV-Vis spectroscopy. unair.ac.id

These calculations are typically performed using specific combinations of a functional (e.g., B3LYP) and a basis set (e.g., 6-311++G(d,p)), which define the level of theory. nih.govunair.ac.id By correlating theoretical predictions with experimental spectroscopic results, a more robust and detailed understanding of the chemical and physical properties of this compound can be achieved.

Table 4: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Benzene |

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. d-nb.infoscispace.com It is based on the principle that the ground-state energy of a many-electron system is a unique functional of the electron density. d-nb.info DFT allows for the prediction of various chemical concepts, including electronegativity, hardness, and chemical reactivity indices, which are crucial for understanding and predicting the behavior of substances in chemical reactions. d-nb.infoscispace.com

In the context of this compound and its derivatives, DFT calculations are instrumental in several ways:

Electronic Profile and Stability: The 2,4-difluoro substitution pattern creates a balanced electronic profile that enhances the stability of derivative structures, such as triazoles.

Reactivity Prediction: The electron-withdrawing nature of the fluorine atoms at the 2 and 4 positions reduces the electron density on the phenyl ring. This modification influences the kinetics of reactions like the Fischer indole (B1671886) synthesis. DFT can model these electronic effects to predict how the compound will behave in different chemical transformations.

Spectroscopic Profile Validation: Computational tools, including those based on DFT, can predict spectroscopic profiles. These predictions can then be used to validate experimental observations from techniques like infrared (IR) spectroscopy and nuclear magnetic resonance (NMR). For instance, DFT calculations can help confirm the dominance of a specific tautomeric form, like the thione tautomer in certain triazole derivatives, by correlating calculated vibrational frequencies with experimental IR spectra.

Reaction Mechanism Insights: DFT is employed to study reaction mechanisms at a molecular level. For example, in the study of Blatter radicals derived from this compound, DFT calculations help to understand the spin density distribution, which is mainly delocalized on the triazinyl moiety of the heterocycle. mdpi.com

Conceptual DFT (CDFT) further extends these capabilities by providing a framework for defining and calculating reactivity descriptors that offer valuable insights into static and time-dependent physicochemical problems. rsc.org

Molecular Dynamics (MD) Simulations for Biomolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov By calculating the forces between atoms and using them to simulate their dynamic behavior, MD provides a detailed, atomic-level view of biomolecular systems. nih.gov This technique is particularly valuable for understanding how molecules like this compound and its derivatives might interact with biological targets.

Key applications of MD simulations in this context include:

Investigating Protein-Ligand Interactions: MD simulations can model the binding of a small molecule to a protein, revealing details about the interaction forces, conformational changes, and the stability of the resulting complex. dovepress.com For derivatives of this compound that show biological activity, such as hyaluronidase (B3051955) inhibitors, MD simulations can elucidate how they bind to the enzyme and alter its structure, leading to a reduction in its activity. semanticscholar.org

Understanding Drug-Polymer Interactions: In pharmaceutical development, MD simulations are used to study the interactions between a drug and a polymer in amorphous solid dispersions. dovepress.com This is important for enhancing the solubility and stability of poorly water-soluble drugs. dovepress.com

Probing Interfacial Interactions: In materials science applications, such as in polymer-bonded explosives, MD simulations can be used to study the interfacial interactions between different components. nih.gov For example, simulations can calculate the binding energy between an explosive crystal and a polymer binder, providing insights into the stability and sensitivity of the material. nih.gov

MD simulations can be used to analyze various parameters to understand these interactions, including Root Mean Square Deviation (RMSD) to monitor conformational changes, Radial Distribution Function (RDF) to analyze the local structure, and the number of hydrogen bonds to quantify specific interactions. dovepress.com

Quantum Chemical Studies of Reaction Mechanisms and Transition States

Quantum chemical calculations are fundamental to understanding the intricate details of reaction mechanisms, including the identification of transition states and the determination of reaction energy barriers. researchgate.net These methods are used to explore potential energy surfaces and map out the most likely pathways for a chemical reaction. arxiv.org

For reactions involving this compound, quantum chemical studies can provide critical insights:

Elucidating Reaction Pathways: By employing methods like the Artificial Force-Induced Reaction (AFIR) method, researchers can systematically explore reaction pathways to understand how reactants are transformed into products. chemrxiv.org This can help in designing new reactions and optimizing existing ones. researchgate.net

Analyzing Transition States: The optimization of transition-state geometries allows for the calculation of activation energies, which are crucial for understanding reaction kinetics. researchgate.net For instance, in cycloaddition reactions, comparing the energy barriers for different coupling partners can help explain experimental outcomes. researchgate.net

Investigating Regio- and Enantioselectivity: In reactions where multiple products can be formed, quantum chemical calculations can help to understand the factors that govern the selectivity of the reaction. diva-portal.org This is particularly important in the synthesis of chiral molecules.

Clarifying the Role of Catalysts and Cofactors: In enzyme-catalyzed reactions, quantum chemical studies can clarify the roles of active site residues and cofactors in the reaction mechanism. diva-portal.org

These computational approaches are essential for moving beyond a purely empirical understanding of chemical reactions to a more predictive and design-oriented approach.

Prediction of Spectroscopic Parameters via Computational Methods

Computational methods, particularly those based on DFT, are increasingly used to predict spectroscopic parameters, which can then be compared with experimental data to confirm molecular structures and understand their electronic properties.

Predicting NMR and IR Spectra: Computational tools can predict the chemical shifts in NMR spectra and the vibrational frequencies in IR spectra. For example, characteristic ¹H-NMR peaks for aromatic protons and NH groups, as well as IR bands for N-H stretching, can be computationally predicted and compared with experimental data for derivatives of this compound. semanticscholar.org

Estimating Photophysical Properties: For fluorescent molecules, computational methods can predict absorption and emission maxima, which are used to estimate the excited-state energy. nih.gov This is critical for understanding and predicting photoinduced electron transfer (PET) kinetics. nih.gov

Calculating Hammett Constants: Theoretical calculations can be used to derive Hammett constants, which quantify the electron-donating or electron-withdrawing properties of substituents on an aromatic ring. nih.gov These constants are valuable for developing linear free-energy relationships (LFERs) to correlate the photophysical properties of a series of compounds. nih.gov

The following table provides an example of computed Hammett constants for various fluoro-substituted aryl rings, which could be relevant for predicting the properties of derivatives of this compound.

| Entry | R1 | R2 | σ1c | σ2c |

| 1 | H | H | 0.03 | 0.03 |

| 2 | H | 2-F | 0.03 | 0.28 |

| 3 | H | 3-F | 0.03 | 0.34 |

| 4 | H | 4-F | 0.03 | 0.20 |

| 5 | H | 2,4-F2 | 0.03 | 0.44 |

| 6 | H | 2,5-F2 | 0.03 | 0.59 |

| 7 | H | 3,5-F2 | 0.03 | 0.65 |

| 8 | H | 2,4,5-F3 | 0.03 | 0.73 |

| 9 | H | 2,3,5,6-F4 | 0.03 | 1.07 |

| 10 | H | 2,3,4,5,6-F5 | 0.03 | 1.19 |

| 11 | 2-F | H | 0.28 | 0.03 |

| 12 | 3-F | H | 0.34 | 0.03 |

| 13 | 4-F | H | 0.20 | 0.03 |

| 14 | 5a | 2,4-F2 | 0.44 | 0.03 |

Data adapted from a study on polyfluoro-substituted 1,3,5-triarylpyrazolines and are for illustrative purposes. nih.gov

Electrochemical Investigations (e.g., Cyclic Voltammetry)

Cyclic voltammetry (CV) is a versatile electrochemical technique used to study the redox properties of chemical species. sciepub.com It provides information about the potentials at which a molecule is oxidized or reduced and can reveal the reversibility and kinetics of electron transfer processes. sciepub.com

For this compound and its derivatives, CV is a powerful tool:

Determining Redox Potentials: CV measurements can determine the oxidation and reduction potentials of a compound. For example, a Blatter radical derived from this compound (1b) was found to be oxidized at a half-wave potential (E₁/₂ᵒˣ) of 0.336 V and reduced at a half-wave potential (E₁/₂ʳᵉᵈ) of -0.766 V in acetonitrile (B52724). mdpi.com

Assessing Electrochemical Reversibility: The shape of the cyclic voltammogram and the ratio of the peak currents can indicate whether an electrochemical process is reversible, quasi-reversible, or irreversible. sciepub.com The Blatter radical 1b, for instance, undergoes chemically and electrochemically reversible oxidation and reduction processes. mdpi.com

Investigating Reaction Mechanisms: CV can be used to follow the course of a chemical reaction and to study the electrochemical behavior of intermediates and products. electrochemsci.org

Estimating HOMO/LUMO Energy Levels: The onset potentials for oxidation and reduction obtained from CV can be used to estimate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), respectively. beilstein-journals.org These parameters are crucial for understanding the electronic properties and reactivity of a molecule. beilstein-journals.org

The following table summarizes the electrochemical data for two related Blatter radicals, illustrating how the position of the fluorine substituents influences the redox potentials.

| Compound | E₁/₂ᵒˣ (V) | E₁/₂ʳᵉᵈ (V) |

| 1-(3,4-difluorophenyl)-3-phenyl-1,4-dihydrobenzo[e] mdpi.comresearchgate.nettriazin-4-yl (1a) | 0.295 | -0.709 |

| 1-(2,4-difluorophenyl)-3-phenyl-1,4-dihydrobenzo[e] mdpi.comresearchgate.nettriazin-4-yl (1b) | 0.336 | -0.766 |

Data obtained in acetonitrile with a glassy carbon disc electrode. mdpi.com

Emerging Applications and Future Research Directions

The strategic incorporation of fluorine atoms into organic molecules continues to be a powerful tool in medicinal chemistry and materials science. 2,4-Difluorophenylhydrazine, as a key fluorinated building block, is at the forefront of several emerging research areas, driven by the unique properties conferred by its difluoro substitution pattern. Future research is focused on harnessing these properties for novel applications, improving synthesis efficiency, and expanding the landscape of its bioactive derivatives.

常见问题

Q. What are the standard synthetic protocols for preparing 2,4-difluorophenylhydrazine and its derivatives?

- Methodological Answer : this compound is synthesized via nucleophilic substitution reactions. A common approach involves reacting hydrazine hydrate with 2,4-difluorochlorobenzene in ethanol under reflux (60–80°C) for 1.5–3 hours . Sodium acetate is often added as a catalyst to enhance reactivity. Post-synthesis, purification is achieved through recrystallization using ethanol-water mixtures. Derivatives, such as hydrazones, are prepared by condensing this compound with aldehydes or ketones in ethanol, followed by vacuum filtration to isolate crystalline products .

Q. What spectroscopic techniques are most effective for characterizing this compound derivatives?

- Methodological Answer :

- IR Spectroscopy : Identifies characteristic N–H stretches (~3100 cm⁻¹) and C=N bonds (~1600 cm⁻¹) in hydrazones .

- NMR Spectroscopy : ¹⁹F NMR is critical for analyzing fluorine substituent environments, while ¹H NMR resolves aromatic proton splitting patterns .

- X-ray Crystallography : Provides definitive structural confirmation, particularly for hydrazones, by resolving bond lengths and dihedral angles .

Q. How is this compound utilized in the identification of carbonyl compounds?

- Methodological Answer : The compound reacts with aldehydes/ketones to form colored hydrazones, which precipitate from solution. For example, condensation with benzaldehyde in ethanol yields a yellow crystalline product. The reaction’s specificity for carbonyl groups allows it to distinguish aldehydes/ketones from other functional groups in complex mixtures .

Advanced Research Questions

Q. What mechanistic considerations arise when using this compound in nucleophilic addition-elimination reactions?

- Methodological Answer : The electron-withdrawing fluorine substituents enhance the electrophilicity of the hydrazine’s NH₂ group, accelerating nucleophilic attack on carbonyl carbons. Kinetic studies using UV-Vis spectroscopy can monitor reaction progress, while density functional theory (DFT) calculations model substituent effects on transition states .

Q. How do structural modifications of this compound influence its coordination chemistry in material science applications?

- Methodological Answer : Fluorine atoms increase ligand rigidity and electron-deficient character, favoring coordination with transition metals (e.g., Cu²⁺ or Fe³⁺). Single-crystal X-ray diffraction reveals how fluorine placement affects metal-ligand bond angles and lattice packing, critical for designing catalysts or porous materials .

Q. How can researchers resolve contradictions in spectral data interpretation for this compound derivatives?

- Methodological Answer : Discrepancies in NMR or IR data often arise from tautomerism or polymorphism. Multi-technique validation (e.g., cross-referencing ¹H-¹⁵N HMBC NMR with X-ray structures) resolves ambiguities. Computational tools like Gaussian or ORCA predict spectroscopic profiles to validate experimental observations .

Q. What novel applications exist for this compound in developing antibacterial agents?

- Methodological Answer : Fluorinated hydrazones synthesized from this compound and indole-3-carboxaldehyde exhibit activity against methicillin-resistant Staphylococcus aureus (MRSA). Minimum inhibitory concentration (MIC) assays (e.g., broth microdilution) quantify efficacy, with modifications to the fluorine substitution pattern optimizing potency .

Q. What role does fluorination play in enhancing the electrochemical properties of carbon materials derived from this compound?

- Methodological Answer : Fluorine doping introduces defects and polar C–F bonds, improving conductivity and catalytic activity in fuel cell electrodes. Solvothermal synthesis with this compound and glycine produces N/F-co-doped carbon dots, characterized by XPS and cyclic voltammetry to assess charge transfer efficiency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。